molecular formula C7H9N3O3 B125264 Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate CAS No. 31055-19-3

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

Cat. No. B125264
CAS RN: 31055-19-3
M. Wt: 183.16 g/mol
InChI Key: VAEIHNPPOAVFAR-UHFFFAOYSA-N
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Description

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is a chemical compound used for research and development . It is also used as a high-quality reference standard for pharmaceutical testing .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is utilized in the synthesis of various heterocyclic compounds. For instance, it's used in creating ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates, which offer potential for further biological activity studies (Vysokova et al., 2017).

Cross-Coupling Reactions

This compound is also a precursor in Sonogashira-type cross-coupling reactions. These reactions lead to various condensed pyrazoles, demonstrating its versatility in organic synthesis (Arbačiauskienė et al., 2011).

Structural Analysis

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is the subject of structural analysis studies. It has been analyzed using techniques like X-ray diffraction and density functional theory, which aid in understanding its molecular geometry and electronic properties (Viveka et al., 2016).

Synthesis of Pyrazole Derivatives

This compound is central to the synthesis of various pyrazole derivatives. These derivatives have applications ranging from potential anti-tumor agents to corrosion inhibitors, showcasing its importance in medicinal and industrial chemistry (Nassar et al., 2015).

Photoreactivity Studies

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate demonstrates unique photoreactive properties. Studies on its derivatives have shown interesting behaviors like coloration upon light irradiation, which could be leveraged in material science applications (Yokoyama et al., 2004).

Development of Novel Inhibitors

Research includes the synthesis of derivatives of this compound as inhibitors for conditions like lung cancer, highlighting its potential in the development of new therapeutic agents (Shen et al., 2012).

Safety And Hazards

The safety data sheet for Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate suggests that it should be handled with care. It is recommended for use only in industry and specifically for research and development . More detailed safety and hazard information might be available in the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

ethyl 5-formamido-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-2-13-7(12)5-3-9-10-6(5)8-4-11/h3-4H,2H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEIHNPPOAVFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185014
Record name Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

CAS RN

31055-19-3
Record name Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031055193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-(FORMYLAMINO)-1H-PYRAZOLE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S14QI5149O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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